1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Overview
Description
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents. This compound is characterized by the presence of ethoxy, methoxy, and nitrophenyl groups attached to a piperazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This is followed by the reaction of the intermediate product with 3-nitrobenzyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-aminophenyl)methyl]piperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Hydrolysis: 3-ethoxy-4-methoxyphenol and 3-nitrobenzylamine.
Scientific Research Applications
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The nitrophenyl group may play a role in binding to these targets, while the piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but lacks the ethoxy and methoxy groups.
4-(3-Nitrophenyl)piperazine: Similar structure but lacks the ethoxy and methoxy groups and the additional benzyl group.
Uniqueness
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and potential pharmaceutical applications .
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-3-28-21-14-18(7-8-20(21)27-2)16-23-11-9-22(10-12-23)15-17-5-4-6-19(13-17)24(25)26/h4-8,13-14H,3,9-12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZGTBBBPLDQEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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